molecular formula C17H19N5O2S B2933742 2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2379985-96-1

2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2933742
CAS No.: 2379985-96-1
M. Wt: 357.43
InChI Key: GJSUATXTZVVFOA-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, pyrazole, azetidine, and benzodiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazole structure, followed by the introduction of the cyclopropyl group and the azetidine ring. The final step involves the sulfonylation of the pyrazole moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole or pyrazole rings.

Scientific Research Applications

2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives, pyrazole-containing molecules, and azetidine-based structures. Examples include:

  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine
  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde

Uniqueness

What sets 2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the cyclopropyl group, in particular, adds to its structural rigidity and influences its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-20-11-14(8-18-20)25(23,24)21-9-13(10-21)22-16-5-3-2-4-15(16)19-17(22)12-6-7-12/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSUATXTZVVFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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